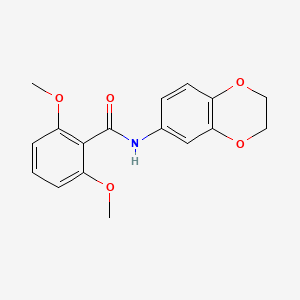

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide, also known as BDB, is a chemical compound that has gained attention in recent years due to its potential application in scientific research. BDB is a derivative of the phenethylamine family, which has been found to possess psychoactive properties. However, the focus of

Mécanisme D'action

The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide is not fully understood, but it is believed to involve the modulation of serotonin and dopamine levels in the brain. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide has been found to act as a partial agonist at the serotonin 2A receptor, which may contribute to its psychoactive effects. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide has also been found to inhibit the reuptake of dopamine, which may contribute to its ability to increase dopamine release.

Biochemical and Physiological Effects:

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide has been found to have various biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide has also been found to increase levels of the stress hormone cortisol, which may contribute to its psychoactive effects. Studies have also shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide can induce changes in brain activity, particularly in regions associated with mood and emotion regulation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide in lab experiments is its ability to selectively target the serotonin 2A receptor, which is involved in various physiological and behavioral processes. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide has also been found to have a relatively long duration of action, which may be useful in certain experimental paradigms. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide is its potential for psychoactive effects, which may confound experimental results.

Orientations Futures

There are several potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide. One area of interest is the development of more selective and potent N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide analogs, which may have improved pharmacological properties. Another area of interest is the investigation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide's potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide and its effects on brain function and behavior.

Méthodes De Synthèse

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide involves the reaction between 2,6-dimethoxybenzaldehyde and 2,3-dihydro-1,4-benzodioxin-6-amine. The reaction is catalyzed by an acid, typically hydrochloric acid, and proceeds through a condensation reaction. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques.

Applications De Recherche Scientifique

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide has affinity for the serotonin 2A receptor, which is involved in various physiological and behavioral processes, including perception, cognition, and mood regulation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide has also been found to increase the release of dopamine, a neurotransmitter associated with reward and motivation.

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-20-13-4-3-5-14(21-2)16(13)17(19)18-11-6-7-12-15(10-11)23-9-8-22-12/h3-7,10H,8-9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNFAJYCZJJFSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5683262.png)

![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one](/img/structure/B5683270.png)

![2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5683287.png)

![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-pyridin-3-ylpropanoyl)-L-prolinamide](/img/structure/B5683302.png)

![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine](/img/structure/B5683311.png)

![(2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5683313.png)

![N-[(3S*,4R*)-1-(1H-indazol-1-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5683321.png)

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683336.png)

![5-(4-chlorophenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5683351.png)

![1-(2-furylmethyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5683362.png)